molecular formula C10H16ClN B8100700 n,n,3,5-Tetramethylaniline hydrochloride

n,n,3,5-Tetramethylaniline hydrochloride

Cat. No. B8100700
M. Wt: 185.69 g/mol
InChI Key: DYUZLLWOKJSSSV-UHFFFAOYSA-N
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Description

3,5,N,N-Tetramethylaniline is an organic compound with the linear formula (CH3)2C6H3N(CH3)2. It is a clear yellow to orange liquid . It has been used in rapid quenching of 1,8-dihydroxyanthraquinone (DHAQ) and as a catalyst in the polymeric synthesis of glycol methacrylate .


Molecular Structure Analysis

The molecular formula of 3,5,N,N-Tetramethylaniline is C10H15N . The average mass is 149.233 Da and the monoisotopic mass is 149.120453 Da .


Chemical Reactions Analysis

3,5,N,N-Tetramethylaniline has been used in rapid quenching of 1,8-dihydroxyanthraquinone (DHAQ). It has also been used as a catalyst in the polymeric synthesis of glycol methacrylate .


Physical And Chemical Properties Analysis

3,5,N,N-Tetramethylaniline has a density of 0.913 g/mL at 25 °C (lit.) . Its boiling point is 226-228 °C (lit.) . The refractive index is n20/D 1.544 (lit.) . It is not miscible or difficult to mix with water .

Safety and Hazards

3,5,N,N-Tetramethylaniline is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT RE 2, and STOT SE 3 . It is recommended to handle it with personal protective equipment .

properties

IUPAC Name

N,N,3,5-tetramethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8-5-9(2)7-10(6-8)11(3)4;/h5-7H,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUZLLWOKJSSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n,3,5-Tetramethylaniline hydrochloride

CAS RN

16800-70-7
Record name Benzenamine, N,N,3,5-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16800-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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